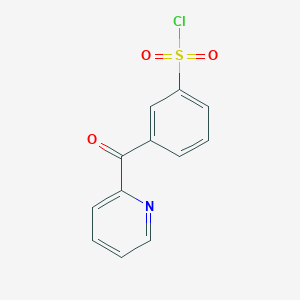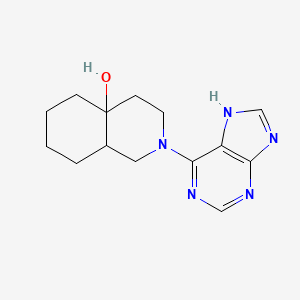![molecular formula C14H23NO4 B2573023 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid CAS No. 2416243-62-2](/img/structure/B2573023.png)
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid” is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.341. It is a type of sterically constrained amino acid .
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been reported . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Aplicaciones Científicas De Investigación
Acid-Catalyzed Reactions and Synthesis
One area of interest involves the acid-catalyzed reactions of spirocyclic compounds, which have been studied to understand their behavior under different chemical conditions. For instance, the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane have been explored, revealing insights into the standard carbenium ion chemistry of protonated oxiranes and the potential for transannular ring expansion (Adam & Crämer, 1987). This research provides a foundation for understanding the reactivity of similar spirocyclic compounds.
Anticonvulsant Activity Evaluation
In medicinal chemistry, spirocyclic compounds have been synthesized and evaluated for their anticonvulsant activity. A study synthesized spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid to evaluate the role of the carboxylic acid group in anticonvulsant activity. This research highlights the potential of spirocyclic compounds in drug development and their role in modulating biological activities (Scott et al., 1985).
Conformationally Restricted Amino Acids
The synthesis of novel non-natural conformationally restricted cyclopropane amino acids of the spirane series has been reported, showcasing the potential of these compounds in probing the topology of different glutamate receptors (Yashin et al., 2015). Such studies are crucial for understanding receptor-ligand interactions and for the design of receptor-specific drugs.
Enantioselective Synthesis
The enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities, demonstrates the importance of spirocyclic compounds in medicinal chemistry. This approach provides a rapid synthesis of spirooxindole derivatives with high enantiopurity and structural diversity, which could be valuable in drug discovery and development (Chen et al., 2009).
Optically Active Polyamides
The synthesis of optically active oligo- and polyamides from optically active spiro[3.3]heptane-2,6-dicarboxylic acid showcases the application of spirocyclic compounds in materials science. These polymers, with their large positive Cotton effects, could have applications in chiral technologies and materials (Tang et al., 1999).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-9-7-10(11(16)17)14(9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIMVNHKGBCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C12CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416243-62-2 |
Source


|
| Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2572942.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2572947.png)
![N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572949.png)

![N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2572951.png)

![(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2572953.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2572958.png)

![2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2572960.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2572963.png)